2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-3-1-13(2-4-14)11-17(23)20-12-15-19-6-5-16(21-15)22-7-9-24-10-8-22/h1-6H,7-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEDSOIRGTXTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-fluorophenyl acetamide intermediate, which is then coupled with a morpholinopyrimidine derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Biological Activities
Research indicates that 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide exhibits significant biological activities, particularly as an anti-inflammatory agent. A study highlighted its ability to inhibit nitric oxide (NO) production and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells. These findings suggest that the compound may serve as a novel therapeutic strategy for treating inflammation-associated disorders .
Anti-inflammatory Effects
A detailed case study examined the effects of 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide on RAW 264.7 macrophage cells. The study found:
- Inhibition of NO Production : The compound effectively reduced NO levels at non-cytotoxic concentrations.
- Downregulation of iNOS and COX-2 : Western blot analysis confirmed decreased protein expression related to inflammation.
These results indicate that this compound could be beneficial in developing anti-inflammatory therapies.
Cancer Research
Emerging research is investigating the role of 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide in cancer treatment. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
2-(4-Fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (1c, )
- Structural Difference : Dual 4-fluorophenyl groups and a carbamoyl linker.
- Impact: The carbamoyl group increases polarity but may reduce cell permeability compared to the morpholinopyrimidine group. This compound’s dual fluorophenyl motifs enhance π-π stacking but lack the morpholine’s hydrogen-bonding capacity .
2-Azido-N-(4-fluorophenyl)acetamide ()
- Structural Difference: Azide group instead of morpholinopyrimidine.
- Impact: The azide enables click chemistry applications but introduces instability under thermal/UV conditions.
Chloroquinoline-Acetamide Hybrids (A7, A8, A12; )
- Structural Difference: Quinoline core replaces morpholinopyrimidine.
- Impact: Quinoline’s planar structure enhances DNA intercalation (antiparasitic activity), whereas the morpholinopyrimidine’s nitrogen-rich scaffold may favor enzyme inhibition (e.g., kinases) .
Physicochemical and Pharmacokinetic Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 2.8 | ~0.5 (PBS) | Morpholinopyrimidine, Fluorophenyl |
| 2-(4-Fluorophenyl)-N-(4-fluorophenyl)carbamoyl (1c) | 3.1 | ~0.2 | Carbamoyl, Dual Fluorophenyl |
| 2-Azido-N-(4-fluorophenyl)acetamide | 2.5 | ~1.0 | Azide, Fluorophenyl |
| Chloroquinoline-Acetamide (A7) | 3.5 | ~0.1 | Quinoline, Piperazine |
- Key Observations: The target compound’s morpholinopyrimidine improves aqueous solubility compared to carbamoyl or quinoline analogs due to its oxygen and nitrogen atoms . Azide-containing analogs exhibit higher solubility but poorer metabolic stability .
Biological Activity
The compound 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide (CAS Number: 1797805-27-6) is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 330.36 g/mol. The structure features a fluorophenyl group attached to a morpholinopyrimidine moiety, which is linked via a methyl acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉FN₄O₂ |
| Molecular Weight | 330.36 g/mol |
| CAS Number | 1797805-27-6 |
Anti-inflammatory Activity
Recent studies have indicated that compounds structurally related to 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide exhibit significant anti-inflammatory properties. For instance, derivatives such as V4 and V8, which share similar structural features, demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages at non-cytotoxic concentrations. These compounds also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a mechanism for their anti-inflammatory effects .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural similarity to other known inhibitors of cancer pathways. Specifically, the inhibition of PLK4 (Polo-like kinase 4), which is implicated in centriole duplication and cancer cell proliferation, has been noted in related studies. The modulation of cell cycle progression through PLK4 inhibition may offer therapeutic avenues for treating various cancers .
Synthesis and Evaluation
A study focused on the synthesis of several morpholinopyrimidine derivatives, including those related to 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide , evaluated their biological activity. The synthesized compounds were tested for their ability to inhibit inflammatory markers in macrophage cells, revealing promising results that support further investigation into their therapeutic potential .
Molecular Docking Studies
Molecular docking studies conducted on similar compounds indicated strong binding affinities for the active sites of iNOS and COX-2. These interactions suggest that the compound may effectively compete with endogenous substrates, thereby inhibiting the inflammatory response .
Q & A
Q. How should stability studies be designed to assess the compound’s shelf life?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
